molecular formula C29H22BrClN2O4 B12027095 [4-bromo-2-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] 2-chlorobenzoate CAS No. 765276-63-9

[4-bromo-2-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] 2-chlorobenzoate

Cat. No.: B12027095
CAS No.: 765276-63-9
M. Wt: 577.8 g/mol
InChI Key: DGVMTYYECVPBTF-KCSSXMTESA-N
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Description

[4-bromo-2-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] 2-chlorobenzoate is a synthetic organic compound that features a combination of bromine, chlorine, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-bromo-2-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] 2-chlorobenzoate typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the hydrazone: Reacting 4-phenylphenoxypropanoyl hydrazine with an appropriate aldehyde or ketone under acidic or basic conditions to form the hydrazone intermediate.

    Bromination: Introducing a bromine atom to the aromatic ring using a brominating agent such as bromine or N-bromosuccinimide (NBS).

    Esterification: Reacting the brominated hydrazone with 2-chlorobenzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the ester linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or hydrazone moieties.

    Reduction: Reduction reactions could target the hydrazone group, potentially converting it to an amine.

    Substitution: The bromine and chlorine atoms make the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) could be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) could facilitate substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a useful intermediate in the development of new materials or catalysts.

Biology

In biological research, the compound could be investigated for its potential as a pharmaceutical agent. Its structural features suggest it might interact with biological targets such as enzymes or receptors.

Medicine

Medicinal chemistry applications could include the development of new drugs. The compound’s ability to undergo various chemical reactions might make it a versatile scaffold for drug design.

Industry

In industry, the compound could be used in the production of specialty chemicals or materials. Its unique combination of functional groups might impart desirable properties to polymers or other materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The presence of hydrazone and ester groups suggests it could form covalent bonds with nucleophilic sites on proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    [4-bromo-2-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] benzoate: Similar structure but lacks the chlorine atom.

    [4-chloro-2-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] 2-chlorobenzoate: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

The unique combination of bromine, chlorine, and phenyl groups in [4-bromo-2-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] 2-chlorobenzoate might impart distinct chemical and biological properties. This could make it particularly useful in applications where specific reactivity or interactions are desired.

Properties

CAS No.

765276-63-9

Molecular Formula

C29H22BrClN2O4

Molecular Weight

577.8 g/mol

IUPAC Name

[4-bromo-2-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] 2-chlorobenzoate

InChI

InChI=1S/C29H22BrClN2O4/c1-19(36-24-14-11-21(12-15-24)20-7-3-2-4-8-20)28(34)33-32-18-22-17-23(30)13-16-27(22)37-29(35)25-9-5-6-10-26(25)31/h2-19H,1H3,(H,33,34)/b32-18+

InChI Key

DGVMTYYECVPBTF-KCSSXMTESA-N

Isomeric SMILES

CC(C(=O)N/N=C/C1=C(C=CC(=C1)Br)OC(=O)C2=CC=CC=C2Cl)OC3=CC=C(C=C3)C4=CC=CC=C4

Canonical SMILES

CC(C(=O)NN=CC1=C(C=CC(=C1)Br)OC(=O)C2=CC=CC=C2Cl)OC3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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